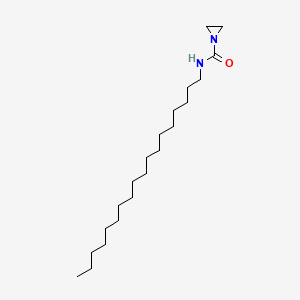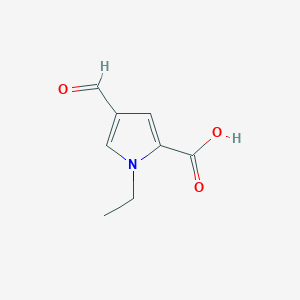![molecular formula C12H11N3O2 B12948271 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate typically involves the reaction of benzimidazole derivatives with cyanoethyl acetate. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in ethanol as a solvent . The reaction proceeds with good to excellent yields, making it a viable method for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in ethanol is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different chemical properties .
Aplicaciones Científicas De Investigación
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in cancer research.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds with biological activities.
Uniqueness
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate stands out due to its specific structure, which allows it to interact uniquely with molecular targets like EGFR. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
[1-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)17-9(7-13)6-12-14-10-4-2-3-5-11(10)15-12/h2-6,9,14-15H,1H3 |
Clave InChI |
SLSIRKNMUPMMBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C=C1NC2=CC=CC=C2N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)







![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)

